Desmopressin (trifluoroacetate salt)
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Overview
Description
Desmopressin (trifluoroacetate salt) is a synthetic analogue of vasopressin, an endogenous hormone that plays a crucial role in regulating water balance in the body. It is primarily used for its antidiuretic properties, helping to reduce urine production and manage conditions such as central diabetes insipidus, nocturia, and certain bleeding disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmopressin is synthesized through solid-phase peptide synthesis, involving the stepwise addition of amino acids to a resin-bound growing peptide chain. The trifluoroacetate salt form is obtained by reacting the free base of desmopressin with trifluoroacetic acid.
Industrial Production Methods: Industrial production of desmopressin involves large-scale solid-phase synthesis, purification, and crystallization to obtain the trifluoroacetate salt form. The process ensures high purity and consistency required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Desmopressin trifluoroacetate salt can undergo various chemical reactions, including:
Decarboxylation: Trifluoroacetate salts can be decarboxylated using iron photocatalysis.
Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Decarboxylation: Iron photocatalysts and light.
Hydrolysis: Acidic or basic solutions.
Major Products Formed:
Decarboxylation: Desmopressin free base.
Hydrolysis: Trifluoroacetic acid and desmopressin free base.
Scientific Research Applications
Desmopressin trifluoroacetate salt is widely used in scientific research and clinical applications:
Chemistry: Used as a reagent in peptide synthesis and modification studies.
Biology: Studied for its effects on water reabsorption and kidney function.
Medicine: Applied in the treatment of central diabetes insipidus, nocturia, and bleeding disorders such as von Willebrand disease and mild hemophilia A.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Desmopressin exerts its effects by mimicking the action of vasopressin. It acts as a selective agonist of V2 receptors in the renal collecting ducts, leading to the translocation of aquaporin channels to the apical membrane and increased water reabsorption. This reduces urine production and helps manage conditions associated with excessive urination.
Comparison with Similar Compounds
Desmopressin trifluoroacetate salt is compared with other similar compounds, such as:
Vasopressin: The natural hormone it mimics, with similar antidiuretic effects.
Lypressin: Another synthetic analogue of vasopressin, used for similar medical applications.
Oxytocin: A related peptide hormone with different physiological roles, primarily in childbirth and lactation.
Desmopressin stands out due to its higher selectivity for V2 receptors and longer duration of action compared to natural vasopressin.
Properties
Molecular Formula |
C48H65F3N14O14S2 |
---|---|
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H64N14O12S2.C2HF3O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;3-2(4,5)1(6)7/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);(H,6,7)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |
InChI Key |
SSJRGONHCCPVKV-IFHOVBQLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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